![molecular formula C17H12N2OS2 B5853491 N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5853491.png)
N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a member of the Toll-like receptor family, which plays a crucial role in the innate immune response. TAK-242 has been shown to have potential therapeutic applications in various diseases, including sepsis, rheumatoid arthritis, and cancer.
Mecanismo De Acción
N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules, such as MyD88 and TRIF. This leads to the inhibition of pro-inflammatory cytokine production and the activation of anti-inflammatory pathways.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and increases the production of anti-inflammatory cytokines, such as IL-10. N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide also inhibits the activation of NF-κB and MAPK signaling pathways, which are involved in inflammation and cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide in lab experiments is its specificity for TLR4 signaling, which allows for the targeted inhibition of this pathway. However, N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide may have off-target effects on other signaling pathways, which can complicate data interpretation. Another limitation is the potential for variability in TLR4 expression levels between different cell types and experimental conditions, which can affect the efficacy of N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide.
Direcciones Futuras
Future research on N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide could focus on its potential therapeutic applications in other diseases, such as inflammatory bowel disease and neurodegenerative disorders. Additionally, further studies could investigate the potential for combination therapy with other drugs to enhance the efficacy of N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide. Finally, research on the pharmacokinetics and pharmacodynamics of N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide could help to optimize dosing regimens and improve its clinical utility.
Métodos De Síntesis
N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide can be synthesized using a multistep process that involves the reaction of 2-amino-5-methylpyridine with 2-chloro-3-nitrothiophene, followed by reduction of the nitro group and subsequent reaction with 2-bromo-1-(4-methylthiophenyl)ethanone. The resulting intermediate is then reacted with 2-chlorobenzothiophene and the final product is obtained after purification.
Aplicaciones Científicas De Investigación
N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In sepsis, N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and improve survival rates in animal models. In rheumatoid arthritis, N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide has been shown to reduce joint inflammation and bone destruction. In cancer, N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide has been shown to inhibit the growth and metastasis of various types of cancer cells.
Propiedades
IUPAC Name |
N-(4-methylpyridin-2-yl)thieno[3,2-b][1]benzothiole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c1-10-6-7-18-15(8-10)19-17(20)14-9-13-16(22-14)11-4-2-3-5-12(11)21-13/h2-9H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMDKAQKZAAPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC3=C(S2)C4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)benzo[b]thieno[2,3-d]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,5-dichlorophenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5853411.png)
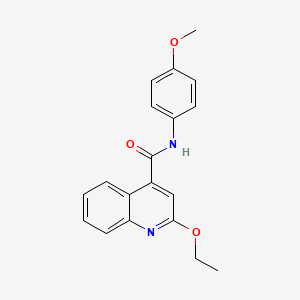
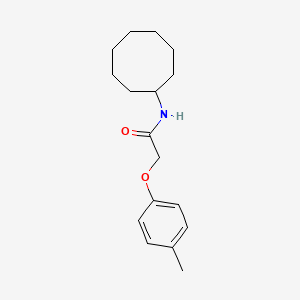
![4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853425.png)
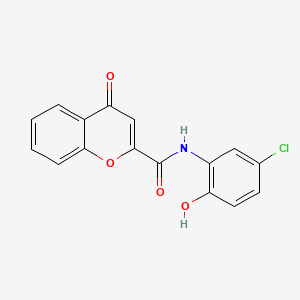
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5853439.png)
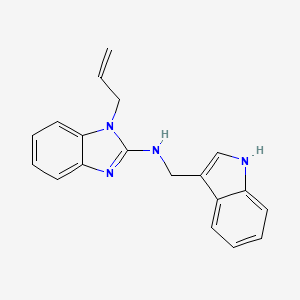
![2-(3,4-dimethoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5853455.png)

![3-[(4-fluoro-3-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5853479.png)
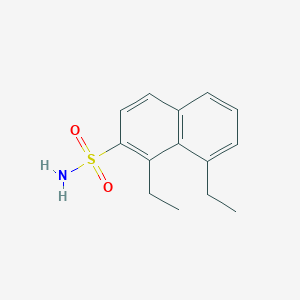


![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5853521.png)